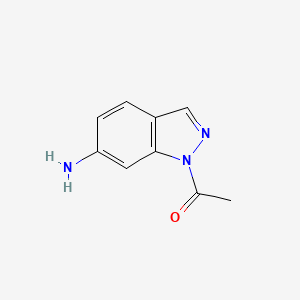

1-(6-Amino-1H-indazol-1-YL)ethanone

描述

Chemical Identity and Properties 1-(6-Amino-1H-indazol-1-yl)ethanone (CAS: 189559-85-1), also known as 6-acetyl-1H-indazole, is a heterocyclic compound featuring an indazole core substituted with an acetyl group at position 6 and an amino group at position 1. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.17 g/mol . The compound is a white to off-white crystalline solid, soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) . Key applications include its use as a pharmaceutical intermediate, particularly in kinase inhibitor development, due to the indazole scaffold's ability to modulate enzyme activity .

属性

CAS 编号 |

501653-37-8 |

|---|---|

分子式 |

C9H9N3O |

分子量 |

175.19 g/mol |

IUPAC 名称 |

1-(6-aminoindazol-1-yl)ethanone |

InChI |

InChI=1S/C9H9N3O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,10H2,1H3 |

InChI 键 |

ZFARJJGGGWHLDQ-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C2=C(C=CC(=C2)N)C=N1 |

规范 SMILES |

CC(=O)N1C2=C(C=CC(=C2)N)C=N1 |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Indazole Derivatives

1-(1-Methyl-1H-indazol-3-yl)ethanone (CAS: 4002-83-9)

- Structure : Methyl group at position 1 and acetyl group at position 3 of indazole.

- Key Differences: The absence of the amino group at position 6 reduces hydrogen-bonding capacity, impacting bioavailability. Similarity score: 0.94 compared to the target compound .

- Applications : Used in anticancer research for its structural mimicry of purine bases .

1-(6-Hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone (CAS: 101587-85-3)

- Structure : Hydroxy and methyl substituents on a partially saturated indazole ring.

- Key Differences : The tetrahydroindazole backbone enhances rigidity, while the hydroxy group increases polarity. This compound exhibits improved solubility in aqueous media compared to the target .

- Applications : Explored in anti-inflammatory drug design .

1-(1H-Indazol-7-yl)ethanone (CAS: 1159511-22-4)

- Structure : Positional isomer of the target compound, with the acetyl group at position 6.

- Key Differences : Altered electronic distribution due to acetyl group placement, leading to distinct reactivity in electrophilic substitution reactions. Boiling point: 348.8±15.0°C .

- Applications : Intermediate in fluorescent probe synthesis .

Heterocyclic Ethanone Derivatives

1-(1H-Pyrazol-1-yl)ethanone (CAS: 10199-64-1)

- Structure : Pyrazole ring with an acetyl substituent.

- Key Differences: Smaller ring size (pyrazole vs. Molecular weight: 110.11 g/mol, significantly lower than the target compound .

- Applications : Precursor in agrochemical fungicides .

1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]ethanone (CAS: 88538-51-6)

Aromatic and Alkaloid Derivatives

1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone

- Structure: Isoquinoline alkaloid with methoxy and prenyl substituents.

- Key Differences: The isoquinoline scaffold provides a larger conjugated system, enhancing UV absorption. This compound is isolated from natural sources (e.g., Thalictrum glandulosis), unlike the synthetically derived target .

- Applications : Studied for antitumor activity .

1-(6-Amino-4-fluoroindolin-1-yl)ethanone (CAS: 1367958-70-0)

- Structure: Indoline (saturated indazole analog) with amino and fluoro substituents.

- Key Differences : Saturation of the indazole ring reduces aromaticity, altering binding affinity in biological targets. Fluorine substitution enhances metabolic stability .

- Applications : Key intermediate in antiviral drug synthesis .

Comparative Data Tables

Table 1. Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| 1-(6-Amino-1H-indazol-1-yl)ethanone | C₉H₈N₂O | 160.17 | N/A | Ethanol, DMSO |

| 1-(1H-Pyrazol-1-yl)ethanone | C₅H₆N₂O | 110.11 | 205–210 | Water, acetone |

| 1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone | C₁₇H₁₈NO₂ | 268.34 | 432 (predicted) | Chloroform |

准备方法

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Diazotization + Cyclization + N1-Acylation + Nitro Reduction | 2-nitroaniline derivatives | NaNO2, citric acid, ethyl chloroacetate or acetyl chloride, Fe/CaCl2 | 0-5°C diazotization; reflux for acylation; 60-65°C reduction | 65-90% overall | Regioselective, mild, scalable |

| Palladium-catalyzed coupling (Heck reaction) | 3-iodo-6-nitroindazole derivatives | Pd(OAc)2, tri-o-tolylphosphine, base, DMF | Heating, inert atmosphere | Moderate | More complex, used for substituted indazoles |

常见问题

Q. Basic

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm) and NH bends (~1600 cm) using solutions in CCl/CS .

- Mass Spectrometry : Confirm molecular weight via electron ionization (EI-MS), referencing NIST databases for fragmentation patterns .

- Computational Data : Compare experimental results with predicted parameters (e.g., XLogP = 1.1, PSA = 62.3 Ų) using tools like PubChem .

How should researchers resolve contradictions between computational and experimental spectral data?

Q. Advanced

- Cross-Validation : Use complementary techniques (e.g., H/C NMR and HRMS) to confirm structural assignments.

- Solvent Effects : Account for solvent-induced shifts in computational models (e.g., COSMO-RS for IR/NMR predictions).

- Dynamic Effects : Include conformational flexibility in density functional theory (DFT) calculations to match experimental observations .

What strategies are effective for refining crystal structures of this compound using SHELX software?

Q. Advanced

- High-Resolution Data : Use SHELXL’s anisotropic displacement parameters and twin refinement for high-resolution datasets.

- Twinning Handling : Apply the TWIN and BASF commands in SHELXL to model twinned crystals .

- Validation Tools : Leverage PLATON or Mercury to validate hydrogen bonding and π-π interactions post-refinement .

What safety protocols are essential for handling this compound in the lab?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Emergency Measures : Follow SDS guidelines for spills (e.g., neutralize with absorbents) and exposure (e.g., rinse eyes with water for 15 minutes) .

How can functionalization of the amino group be achieved for downstream applications?

Q. Advanced

- Acylation : React with acetyl chloride in THF at 0°C to form amide derivatives.

- Reduction : Use NaBH or H/Pd-C to reduce nitro intermediates (if present) to amines .

- Cross-Coupling : Employ Buchwald-Hartwig conditions (Pd(dba), XPhos) for C–N bond formation .

What analytical challenges arise in quantifying this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。